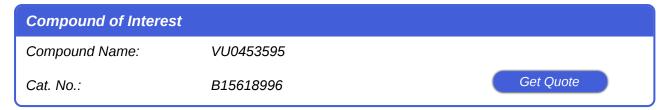


Formulation of VU0453595 for Intraperitoneal Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of **VU0453595**, a selective M1 positive allosteric modulator (PAM). The following information is compiled from publicly available data and is intended for research purposes only.

Data Presentation: Solubility and Formulation Vehicles

VU0453595 is a lipophilic compound with limited aqueous solubility. Therefore, appropriate formulation is critical for in vivo studies. The tables below summarize the solubility of **VU0453595** in various solvents and vehicle compositions suitable for intraperitoneal injection.

Table 1: Solubility of VU0453595

Solvent	Concentration	Notes
Dimethyl sulfoxide (DMSO)	100 mg/mL (310.23 mM)	Sonication is recommended to aid dissolution.[1][2]

Table 2: Recommended Vehicles for Intraperitoneal Injection



Vehicle Composition	Achievable Concentration	Reference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	\geq 2.5 mg/mL (7.76 mM)[2] to 4 mg/mL (12.41 mM)[1]	[1][2]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL (7.76 mM)[2]	[2]
10% Tween-80 in water	10 mg/mL	[3][4][5]

Experimental Protocols

Protocol 1: Formulation using a DMSO, PEG300, and Tween-80 Vehicle

This protocol is suitable for achieving a clear solution of **VU0453595** for intraperitoneal injection.

Materials:

- VU0453595 powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80 (Polysorbate 80), sterile
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips
- Vortex mixer
- Sonicator (optional, but recommended)[1][2]

Procedure:



- Prepare a Stock Solution in DMSO:
 - Weigh the desired amount of VU0453595 powder and place it in a sterile tube.
 - Add the appropriate volume of DMSO to achieve a concentration of 10-25 mg/mL. For example, to prepare a 25 mg/mL stock, add 40 μL of DMSO to 1 mg of VU0453595.
 - Vortex thoroughly to dissolve the compound. Sonication can be used to aid dissolution.[1]
 [2]
- Prepare the Final Formulation:
 - In a new sterile tube, add the components in the following order, ensuring the solution is mixed well after each addition:
 - 10% DMSO (from the stock solution)
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
 - For example, to prepare 1 mL of the final formulation at a concentration of 2.5 mg/mL, you would add:
 - 100 μL of a 25 mg/mL VU0453595 stock solution in DMSO.
 - 400 μL of PEG300. Mix well.
 - 50 μL of Tween-80. Mix well.
 - 450 μL of Saline. Mix well to achieve a clear solution.[2]
 - If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Formulation using a Tween-80 Vehicle

This protocol provides a simpler formulation using Tween-80 as the primary solubilizing agent.



Materials:

- VU0453595 powder
- Tween-80 (Polysorbate 80), sterile
- Sterile water or saline (0.9% NaCl)
- Sterile microcentrifuge tubes or vials
- Pipettes and sterile tips
- Vortex mixer

Procedure:

- Prepare a 10% Tween-80 Solution:
 - In a sterile tube, add 1 part Tween-80 to 9 parts sterile water or saline.
 - Vortex until a homogenous solution is formed.
- Prepare the Final Formulation:
 - Weigh the desired amount of VU0453595 powder and place it in a sterile tube.
 - Add the 10% Tween-80 solution to achieve the desired final concentration (e.g., 10 mg/mL).[3][4]
 - Vortex thoroughly to ensure complete dissolution. The pH can be adjusted to 7.0.[3][5]

Protocol 3: Intraperitoneal Injection in Mice

This protocol outlines the standard procedure for administering the formulated **VU0453595** to mice.

Materials:

Prepared VU0453595 formulation



- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)[6]
- Animal scale
- 70% Ethanol
- Gauze pads

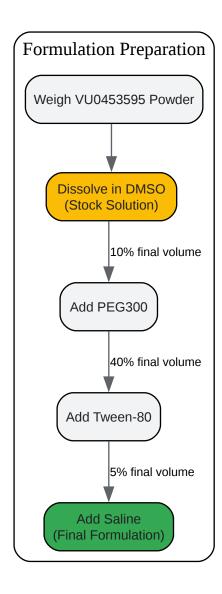
Procedure:

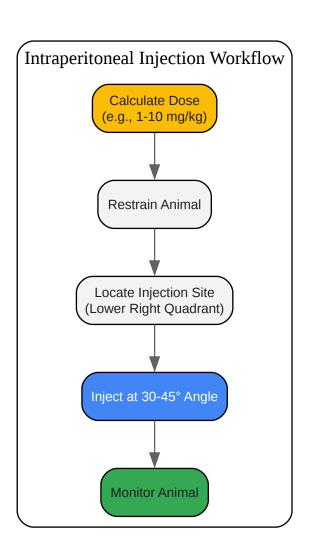
- Dose Calculation:
 - Weigh the mouse to determine the correct volume of the formulation to inject.
 - In vivo studies have used doses ranging from 1 to 10 mg/kg.[2][7]
 - The typical injection volume is 10 mL/kg.[2][6]
 - Example calculation for a 25 g mouse at a 10 mg/kg dose:
 - Dose: 10 mg/kg * 0.025 kg = 0.25 mg
 - If the formulation concentration is 1 mg/mL, the injection volume would be 0.25 mL.
- Animal Restraint and Injection:
 - Properly restrain the mouse to expose the abdomen.
 - The injection site should be in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
 - Wipe the injection site with 70% ethanol.
 - Insert the needle at a 30-45 degree angle with the bevel up.[8]
 - Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[9]



- If aspiration is clear, slowly inject the solution.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any adverse reactions.

Visualizations





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